Methyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate
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Overview
Description
Methyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate typically involves multi-step organic reactions. One common route includes the formation of the isoxazole ring followed by the introduction of the chlorophenyl group and the piperazinylmethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: Shares the isoxazole and chlorophenyl groups but differs in other functional groups.
Methyl acrylate: Contains the acrylate group but lacks the isoxazole and piperazinylmethyl groups.
Uniqueness
Methyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H22ClN3O3 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
methyl (E)-3-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]-2-[(4-methylpiperazin-1-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C19H22ClN3O3/c1-22-7-9-23(10-8-22)13-14(19(24)25-2)11-15-12-18(26-21-15)16-5-3-4-6-17(16)20/h3-6,11-12H,7-10,13H2,1-2H3/b14-11+ |
InChI Key |
JMKPHWJLORZEQP-SDNWHVSQSA-N |
Isomeric SMILES |
CN1CCN(CC1)C/C(=C\C2=NOC(=C2)C3=CC=CC=C3Cl)/C(=O)OC |
Canonical SMILES |
CN1CCN(CC1)CC(=CC2=NOC(=C2)C3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
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